molecular formula C10H6F6O2 B8766445 Methyl 2,6-bis(trifluoromethyl)benzoate

Methyl 2,6-bis(trifluoromethyl)benzoate

Cat. No. B8766445
M. Wt: 272.14 g/mol
InChI Key: REVARYIIRMTKOD-UHFFFAOYSA-N
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Patent
US05504112

Procedure details

A solution of 6 g of 2,6-bis-trifluoromethyl-benzoic acid, 60 ml of tetrahydrofuran and 11.58 ml of a 2N sodium hydroxide solution was stirred for 30 minutes at 20° C. and after the reaction medium was cooled to 0° C., 4.26 ml of dimethyl sulfate were added. The mixture was stirred for 1 hour at 20° C. and another 2.1 ml of dimethyl sulfate were added. The reaction mixture was stirred for 24 hours at 20° C. and was then poured into an aqueous solution of sodium bicarbonate, extracted with isopropyl ether, then with ethyl acetate, dried, filtered, rinsed and brought to dryness. After chromatographing on silica (eluant hexane-ethyl acetate (9-1)), 5.59 g of the desired product were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:4]=1[C:5]([OH:7])=[O:6].[OH-].[Na+].S(OC)(O[CH3:24])(=O)=O.C(=O)(O)[O-].[Na+]>O1CCCC1>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:13])([F:15])[F:14])[C:4]=1[C:5]([O:7][CH3:24])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C1=C(C(=O)O)C(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.26 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 hours at 20° C.
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ethyl acetate, dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C(=O)OC)C(=CC=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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